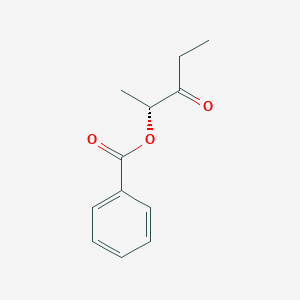

(R)-3-Oxopentan-2-yl benzoate

Beschreibung

Significance of Chiral α-Ketoesters in Asymmetric Synthesis

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. wikipedia.org Many biologically active molecules, including amino acids and sugars, are chiral, and typically only one of the two mirror images (enantiomers) is active in a biological system. wikipedia.org This has made asymmetric synthesis a critical discipline, particularly in the pharmaceutical industry.

α-Ketoesters are organic compounds that feature a ketone functional group adjacent to an ester. Their unique 1,2-dicarbonyl structure provides multiple reactive sites, making them versatile synthons for a wide range of chemical transformations. sioc-journal.cn When an α-ketoester is chiral, it becomes a powerful tool in asymmetric catalysis, enabling the synthesis of various optically active compounds. sioc-journal.cn

The development of efficient methods to synthesize enantiomerically enriched α-hydroxy ketones, which can be derived from α-ketoesters, is a significant area of research. acs.org These structures are found in antidepressants, inhibitors for Alzheimer's treatment, and antitumor antibiotics. acs.org Furthermore, α-hydroxy ketones are highly valued as fine chemicals because they serve as building blocks for more complex molecules, such as amino alcohols and diols. acs.org Various catalytic asymmetric reactions, including Michael-type additions, aldol (B89426) reactions, and domino cyclizations, utilize β,γ-unsaturated α-ketoesters to construct functionally diverse and optically active products. acs.orgmdpi.comrsc.org

Overview of Benzoate (B1203000) Esters as Protecting Groups and Chiral Auxiliaries

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. wikipedia.org This temporary block is known as a protecting group. wikipedia.org Benzoate esters are a classic example of a protecting group for alcohols. wikipedia.orgthieme-connect.de Formed by the reaction of an alcohol with benzoic acid or its derivatives, the benzoate group is generally stable but can be removed (deprotected) under specific conditions, typically through hydrolysis. organic-chemistry.org

The stability of ester protecting groups like benzoate can be tuned; they are generally more stable to nucleophilic attack than acetate (B1210297) esters, for instance. wikipedia.org Beyond their role as simple protectors, benzoate groups can influence the reactivity and selectivity of reactions. When a benzoate is attached to a chiral molecule, it can act as a chiral auxiliary, directing the stereochemical outcome of a subsequent reaction.

In the context of (R)-3-Oxopentan-2-yl benzoate, the benzoylated α-hydroxy ketone functionality can be "orthogonally transformed," meaning the benzoate group and the ketone can be manipulated independently, allowing for facile and selective expansion of the molecular structure. iucr.org This dual function as both a protecting group and a stereochemical director makes benzoate derivatives highly valuable in complex synthetic strategies. iucr.org

Historical Context of Related Chiral Building Blocks

The understanding of chirality dates back to 1848, when Louis Pasteur manually separated the mirror-image crystals of sodium ammonium (B1175870) tartrate. wikipedia.org The term "chirality" itself was introduced by Lord Kelvin in 1894. wikipedia.org For a long time, chirality was primarily associated with organic chemistry, a misconception dispelled in 1911 by Alfred Werner's work on chiral inorganic cobalt complexes. wikipedia.org

The genesis of using chiral building blocks is intrinsically linked to the study of the origin of homochirality in nature—the observation that life almost exclusively uses one enantiomer of a given molecule, such as L-amino acids and D-sugars. unipd.itchemistry.or.jp This natural preference spurred chemists to develop methods for creating single-enantiomer compounds. The use of a "chiral pool"—naturally occurring, inexpensive chiral compounds—provided the initial foundation for asymmetric synthesis.

Over time, the focus has shifted towards the design and creation of advanced, non-naturally occurring chiral building blocks to expand the toolbox of synthetic chemists. tdl.org These building blocks are designed to impart high levels of stereocontrol in chemical reactions, leading to the efficient synthesis of complex target molecules. This compound is a prime example of such a designed chiral building block. iucr.orgbldpharm.com

Structure

3D Structure

Eigenschaften

CAS-Nummer |

460997-47-1 |

|---|---|

Molekularformel |

C12H14O3 |

Molekulargewicht |

206.24 g/mol |

IUPAC-Name |

[(2R)-3-oxopentan-2-yl] benzoate |

InChI |

InChI=1S/C12H14O3/c1-3-11(13)9(2)15-12(14)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m1/s1 |

InChI-Schlüssel |

WENOPEBWFIDEKJ-SECBINFHSA-N |

SMILES |

CCC(=O)C(C)OC(=O)C1=CC=CC=C1 |

Isomerische SMILES |

CCC(=O)[C@@H](C)OC(=O)C1=CC=CC=C1 |

Kanonische SMILES |

CCC(=O)C(C)OC(=O)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for R 3 Oxopentan 2 Yl Benzoate

Stereoselective and Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. For a molecule like (R)-3-Oxopentan-2-yl benzoate (B1203000), where a single stereocenter dictates its utility, stereoselective and enantioselective synthetic strategies are paramount. These methods can be broadly categorized into two main approaches: the use of chiral precursors from the "chiral pool" and the application of catalytic asymmetric reactions.

Asymmetric Approaches from Chiral Precursors

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. wikipedia.orgnumberanalytics.com These compounds can be transformed through well-established chemical reactions into more complex chiral molecules, preserving the original stereochemistry. wikipedia.orgnumberanalytics.com

Synthesis from (R)-Ethyl Lactate (B86563) Derivatives

A common and effective strategy for the synthesis of (R)-3-Oxopentan-2-yl benzoate involves the use of (R)-ethyl lactate as a starting material. iucr.org This approach leverages the inherent chirality of the lactate ester to establish the desired stereocenter in the final product.

The synthesis begins with the protection of the hydroxyl group of (R)-ethyl lactate, often as a benzyl (B1604629) ether. The resulting ester is then reacted with a suitable organometallic reagent, such as an organocadmium or organocuprate reagent derived from a propyl halide, to introduce the ethyl group and form the corresponding ketone. Subsequent deprotection of the benzyl group yields (R)-2-hydroxypentan-3-one. Finally, benzoylation of the secondary alcohol affords this compound.

A key advantage of this method is the high degree of stereochemical control, as the chiral center from (R)-ethyl lactate is carried through the synthetic sequence. The choice of protecting groups and reaction conditions is critical to avoid racemization and ensure high yields.

| Starting Material | Key Reagents | Intermediate(s) | Final Product | Reference |

| (R)-Ethyl lactate | 1. Benzyl bromide, NaH2. Propylmagnesium bromide, CdCl₂3. H₂, Pd/C4. Benzoyl chloride, pyridine | (R)-Ethyl 2-(benzyloxy)propanoate, (R)-5-(Benzyloxy)hexan-4-one, (R)-5-Hydroxyhexan-4-one | This compound | iucr.org |

Transformations Involving Stereogenic Centers

Beyond the direct use of a single chiral precursor, more intricate strategies can involve the transformation of molecules that already possess multiple stereogenic centers. These approaches often aim to selectively modify one stereocenter while retaining the configuration of others, or to use the existing chirality to direct the formation of new stereocenters.

In the context of synthesizing precursors to this compound, a molecule with a pre-existing stereocenter adjacent to a carbonyl group can be subjected to reactions that introduce the benzoyl group with retention of configuration. For instance, a chiral α-hydroxy ketone can be directly benzoylated. The success of such transformations hinges on the stereochemical integrity of the starting material and the reaction conditions that prevent epimerization.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis offers a powerful alternative to chiral pool approaches, enabling the creation of chiral molecules from achiral or racemic starting materials. wikipedia.org This is achieved through the use of a small amount of a chiral catalyst to control the stereochemical outcome of the reaction.

Enantioselective Catalytic Alkylation Reactions

Enantioselective alkylation of β-keto esters is a well-established method for creating chiral centers adjacent to two carbonyl functionalities. nih.gov While not directly producing this compound, this strategy can be adapted to synthesize precursors. For example, the asymmetric alkylation of a β-keto ester followed by decarboxylation can yield a chiral ketone.

The general approach involves the use of a prochiral enolate of a β-keto ester, which is then alkylated with an electrophile in the presence of a chiral catalyst. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have proven effective in this transformation, affording α-alkylated β-keto esters with moderate to excellent enantioselectivity. nih.gov Subsequent hydrolysis and decarboxylation would then lead to the desired chiral ketone.

| Substrate | Catalyst | Alkylating Agent | Product (after decarboxylation) | Enantiomeric Excess (ee) | Reference |

| 2-Methyl-3-oxobutanoic acid ethyl ester | Cinchonine-derived quaternary ammonium (B1175870) salt | Ethyl iodide | (R)-4-Methylpentan-3-one | up to 85% | nih.gov |

Organocatalytic and Metal-Catalyzed Methods

Both organocatalysis and transition-metal catalysis provide powerful tools for the asymmetric synthesis of chiral ketones. catalyst-enabling-synthetic-chemistry.comrsc.org Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a particularly attractive field due to the operational simplicity and environmental benignity of the catalysts. For instance, chiral amines or phosphoric acids can catalyze the enantioselective α-functionalization of aldehydes or ketones.

Transition-metal catalysis, on the other hand, employs complexes of metals like rhodium, palladium, or copper with chiral ligands to effect a wide range of asymmetric transformations. catalyst-enabling-synthetic-chemistry.comrsc.orgmdpi.com These methods can include asymmetric hydrogenation of α,β-unsaturated ketones, conjugate additions to enones, and various cross-coupling reactions.

For the synthesis of this compound, a potential metal-catalyzed approach could involve the asymmetric hydrogenation of 3-oxopent-1-en-2-yl benzoate. This would require a chiral rhodium or ruthenium catalyst capable of selectively reducing the carbon-carbon double bond while leaving the carbonyl and ester groups intact and controlling the stereochemistry at the newly formed chiral center.

| Reaction Type | Catalyst System | Substrate | Product | Reference |

| Asymmetric Hydrogenation | [Rh(COD)₂(R)-PhanePhos]BF₄ | 3-Oxopent-1-en-2-yl benzoate | This compound | diva-portal.org |

| Asymmetric Aldol (B89426) Reaction | Chiral Proline Derivative | Propanal and 2-oxopropanal | Precursor to this compound | acs.org |

| Asymmetric Allylic Alkylation | Pd₂(dba)₃ / Chiral Ligand | 1,3-Diketone and Allylic Acetate (B1210297) | Precursor to this compound | uwindsor.ca |

Enzymatic Synthesis and Biocatalytic Pathways

The use of enzymes in organic synthesis offers a powerful and environmentally benign alternative to traditional chemical methods. Biocatalytic pathways, leveraging enzymes like nitrile hydratases and amidases, can provide routes to chiral molecules under mild conditions. thieme-connect.de For instance, microorganisms such as Rhodococcus sp. are known to participate in two-step nitrile hydrolysis pathways, first converting a nitrile to an amide via nitrile hydratase, followed by hydrolysis to a carboxylic acid by an amidase. thieme-connect.de The application of such enzymatic systems could be envisioned for the synthesis of precursors to this compound.

Furthermore, the development of computational tools like RetroBioCat aids in the design of novel biocatalytic cascades. nih.gov Such tools systematically map out potential enzymatic reactions, enabling chemists to devise multi-step biocatalytic routes to target molecules that may not exist in nature. nih.gov This computer-aided synthesis planning can identify suitable enzymes and pathways for constructing chiral synthons, which could then be converted to the final target compound. nih.gov Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical steps, are also a powerful approach, for example, in the synthesis of complex natural products and their analogues. umich.edubeilstein-journals.org

Diastereoselective Synthesis

Diastereoselective synthesis is crucial for constructing molecules with multiple stereocenters, a common feature in complex natural products. The principles of diastereoselection are often applied in multi-step synthetic sequences to build up the desired stereochemistry.

Achieving precise control over stereochemistry in a multi-step synthesis is a significant challenge. Strategies often rely on the use of chiral auxiliaries or chiral catalysts to direct the formation of a specific stereoisomer at each key step. A common approach involves the use of chiral building blocks, such as lactate-derived ketones, which can undergo highly diastereoselective reactions. For example, boron-mediated anti-selective aldol reactions using chiral ketone derivatives have been shown to proceed with high levels of asymmetric induction, yielding products with excellent diastereoselectivity (up to 200:1). lookchem.com

In the synthesis of complex molecules like nucleoside analogues, stereocontrol can be achieved by the kinetically controlled cyclization of an acyclic precursor that already contains the necessary stereocenters. mcgill.ca This method addresses the challenge of creating specific 1',2'-cis stereochemical arrangements. mcgill.ca Similarly, the synthesis of the natural product Madeirolide A involves the use of the related building block (S)-3-oxopentan-2-yl benzoate in stereocontrolled aldol reactions to construct a complex linear precursor with multiple contiguous stereocenters. core.ac.uk

Enhancing the diastereomeric ratio is a key goal in stereoselective synthesis. This can be achieved through various strategies, including catalyst design and the manipulation of reaction conditions. In some cases, subtle modifications to a catalyst's structure can invert the diastereoselectivity of a reaction. For instance, in certain ketone-ene reactions, using a monomeric thiourea (B124793) catalyst might favor one diastereomer, while a corresponding bis-thiourea catalyst can reverse the selectivity to favor the other. harvard.edu

Another powerful strategy is dynamic kinetic resolution, where a mixture of diastereomers is equilibrated under conditions that allow for the selective crystallization of the thermodynamically most stable product. This process, known as crystallization-induced diastereomerization, can convert a mixture of isomers into a single, solid diastereomer in high yield and purity. acs.org Ethereal solvents have been noted as being particularly effective in promoting such selective crystallization. acs.org In other cases where initial diastereoselectivity is low, it is sometimes possible to improve the ratio by subjecting the product mixture to enolization followed by a diastereoselective protonation step. beilstein-journals.org

Optimization of Reaction Conditions and Yields

The efficiency of a synthetic transformation is highly dependent on the reaction conditions. Systematic optimization of parameters such as solvent, temperature, and reagent stoichiometry is essential for maximizing both chemical yield and stereoselectivity.

The choice of solvent can have a profound impact on the outcome of an asymmetric reaction. Solvents can influence catalyst solubility, stability, and activity, as well as the transition state energies of competing reaction pathways, thereby affecting both yield and enantioselectivity. In a study on the asymmetric addition of diethylzinc (B1219324) to aldehydes, toluene (B28343) was identified as the optimal solvent, providing higher enantioselectivity compared to other solvents like dichloromethane (B109758) (CH2Cl2), tetrahydrofuran (B95107) (THF), or diethyl ether (Et2O). chemrxiv.org

The effect of different solvents on a titanium-catalyzed asymmetric addition reaction is detailed in the table below.

| Entry | Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | (S)-L2 | CH2Cl2 | 97 | 93 |

| 2 | (S)-L2 | Toluene | 97 | 94 |

| 3 | (S)-L2 | THF | 75 | 42 |

| 4 | (S)-L2 | Et2O | 97 | 92 |

Data adapted from a study on asymmetric diethylzinc addition. chemrxiv.org

The rational design of chiral ligands and catalysts is at the heart of modern asymmetric synthesis. mdpi.com The stereochemical outcome of a reaction is often dictated by the intricate noncovalent interactions between the substrate and the chiral catalyst. mdpi.com By systematically modifying the ligand framework, chemists can fine-tune these interactions to achieve superior stereocontrol.

For example, in the copper-catalyzed asymmetric methylation of pyruvates, the choice of the chiral phosphine (B1218219) ligand is critical. beilstein-journals.org While the use of (R)-BINAP as a ligand resulted in modest enantioselectivity (38% ee), switching to other phosphine ligands like (R)-DTB-MeO-BIPHEP and ultimately (R)-BTFM-Garphos, combined with a lower reaction temperature, significantly improved the enantiomeric excess to 89%. beilstein-journals.org This demonstrates how both the chiral backbone and the substituents on the ligand's phosphorus atoms play a crucial role in determining enantioselectivity. beilstein-journals.orgbeilstein-journals.org The development of "adjustable" chiral ligands, where substituents can be easily varied, provides a powerful tool for optimizing a reaction for different substrates. chemrxiv.org

The optimization of a copper-catalyzed asymmetric methylation is summarized below, highlighting the impact of different ligands and temperatures.

| Entry | Ligand | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | (R)-BINAP | -78 | 99 | 38 |

| 2 | (R)-DTB-MeO-BIPHEP | -78 | 85 | 70 |

| 3 | (R)-BTFM-Garphos | -78 | 88 | 83 |

| 4 | (R)-BTFM-Garphos | -90 | 86 | 89 |

Data adapted from a study on copper-catalyzed asymmetric methylation of ethyl trifluoropyruvate. beilstein-journals.org

Temperature and Pressure Influence on Enantioselectivity

The enantioselectivity of enzymatic kinetic resolutions, a cornerstone for the synthesis of enantiopure compounds like this compound, is profoundly influenced by reaction parameters, most notably temperature and pressure. While specific research detailing the optimization of these parameters for the synthesis of this compound is not extensively documented in publicly available literature, the well-established principles governing enzyme kinetics, particularly for lipases, provide a robust framework for understanding and predicting their effects. Lipases, such as those from Candida antarctica (CALB) and Candida rugosa, are frequently employed for the resolution of secondary alcohols through enantioselective acylation, and their behavior with respect to temperature and pressure has been the subject of numerous studies on analogous substrates.

Generally, a decrease in reaction temperature leads to an enhancement of enantioselectivity in lipase-catalyzed resolutions. uni-stuttgart.de This phenomenon is rooted in the thermodynamics of the enzymatic reaction. The enantiomeric ratio (E) is related to the difference in the free energy of activation (ΔΔG‡) between the two enantiomers. According to the Gibbs-Helmholtz equation, a greater dependence of the reaction rate on temperature is observed for the enantiomer with the higher activation enthalpy. Consequently, lowering the temperature can magnify the difference in reaction rates between the two enantiomers, resulting in a higher enantiomeric excess (ee) of the product. However, this often comes at the cost of a reduced reaction rate, necessitating a compromise between enantioselectivity and reaction time for practical applications. mdpi.com

Conversely, pressure has been shown to have a significant, and often detrimental, effect on the enantioselectivity of lipase-catalyzed reactions in non-aqueous media. Increased pressure can alter the conformation of the enzyme, including the geometry of the active site, which is crucial for chiral recognition. nih.gov This can lead to a decrease in the enzyme's ability to discriminate between the two enantiomers of a racemic substrate.

Detailed research findings on the kinetic resolution of model secondary alcohols provide insight into the expected influence of temperature and pressure on the synthesis of this compound.

Illustrative Data on Temperature Effects

The following table demonstrates the typical influence of temperature on the enantioselectivity of lipase-catalyzed acylation of a model secondary alcohol. While not specific to 3-oxopentan-2-ol, the trend is generally applicable to the kinetic resolution of similar substrates.

| Temperature (°C) | Conversion (%) | Enantiomeric Excess of Product (ee, %) | Enantiomeric Ratio (E) |

| 50 | 55 | 95 | High |

| 40 | ~50 | >99 | Very High |

| 25 | 49 | >99 | Excellent |

| -40 | - | High | Significantly Increased |

Note: This table is a composite representation based on general findings in the literature for lipase-catalyzed resolutions of secondary alcohols and does not represent data for a single specific experiment. The trend of increasing enantioselectivity with decreasing temperature is a common observation. uni-stuttgart.denih.gov

Illustrative Data on Pressure Effects

The impact of pressure on enantioselectivity is demonstrated in the following table, which is based on data from the lipase-catalyzed kinetic resolution of (±)-menthol. nih.gov This data clearly shows a significant decrease in enantioselectivity with increasing pressure.

| Pressure (bar) | Conversion (%) | Enantiomeric Ratio (E) |

| 1 | 15-30 | 55 ± 1.5 |

| 10 | 15-30 | 47 ± 2.1 |

| 50 | 15-30 | 37 ± 1.5 |

| 100 | 15-30 | 9 ± 0.4 |

Source: Adapted from data on the kinetic resolution of (±)-menthol catalyzed by Candida rugosa lipase. nih.gov

In the context of synthesizing this compound, these findings suggest that optimal enantioselectivity would likely be achieved at sub-ambient temperatures and atmospheric pressure. Any application of elevated pressure to potentially increase reaction rates would need to be carefully evaluated for its negative impact on the enantiomeric purity of the final product.

Mechanistic Investigations of Reactions Involving R 3 Oxopentan 2 Yl Benzoate

Reaction Pathway Elucidation

The elucidation of reaction pathways involving (R)-3-Oxopentan-2-yl benzoate (B1203000) is crucial for understanding and predicting the stereochemical outcome of bond-forming reactions. Theoretical and experimental studies on analogous systems provide significant insights into the transition states and intermediates that govern these transformations.

Studies on Enantioselective Bond Formations

The formation of new C-C bonds with high enantioselectivity is a cornerstone of modern organic synthesis. In reactions involving chiral ketones like (R)-3-Oxopentan-2-yl benzoate, the inherent chirality of the substrate can influence the stereochemical course of the reaction. However, achieving high levels of enantioselectivity often requires the use of chiral catalysts or reagents that can effectively control the approach of the nucleophile to the carbonyl group.

Computational studies on similar chiral boron enolates in aldol (B89426) reactions have shown that the stereochemical outcome is often determined by the formation of highly organized chair-like or boat-like transition states. griffith.edu.aucore.ac.uk These models help in rationalizing the observed stereoselectivities by considering the steric and electronic interactions between the enolate, the aldehyde, and the chiral ligands on the boron atom. scielo.br The development of force field models for enol borinates has further aided in predicting the π-face selectivity of chiral enolates in aldol reactions. acs.org

In the context of enantioselective additions to ketones, copper-catalyzed reactions have been investigated. For instance, the copper-catalyzed asymmetric addition of enynes to ketones has been shown to proceed through a catalytic cycle where the ketone addition to the metallized enyne is the stereo-controlling step. mdpi.com The steric hindrance between the substrates and the chiral ligand is identified as the key factor for the observed stereoselectivity. mdpi.com

Carbonyl Group Reactivity in Chiral Environment

The reactivity of the carbonyl group in this compound is modulated by the adjacent chiral center and the electronic properties of the benzoate group. The polarization of the C=O bond makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack. libretexts.org The presence of an α-stereocenter can create a diastereotopic environment, influencing the trajectory of the incoming nucleophile.

The benzoate group, being an electron-withdrawing group, can potentially increase the electrophilicity of the carbonyl carbon. However, its steric bulk can also play a significant role in directing the approach of nucleophiles. In a study on the NaBH4 reduction of benzoin (B196080) acetate (B1210297) and benzoin benzoate, a decrease in diastereoselectivity was observed with increasing steric bulk of the α-substituent (hydroxy vs. acetoxy vs. benzoxy). walisongo.ac.id This suggests that while electronic effects are important, steric hindrance can significantly impact the facial selectivity of nucleophilic attack. The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. walisongo.ac.id

Role of Substrate Stereochemistry in Reaction Outcomes

The (R)-configuration at the C2 position of 3-oxopentan-2-yl benzoate plays a pivotal role in dictating the stereochemical outcome of reactions at the adjacent carbonyl group. This substrate-controlled stereoselectivity is particularly evident in diastereoselective reactions such as aldol additions.

Diastereomeric Control in Aldol Reactions

Aldol reactions are powerful tools for the construction of carbon-carbon bonds and the creation of new stereocenters. The stereochemical outcome of aldol reactions involving chiral ketones like this compound is highly dependent on the geometry of the enolate (E or Z) and the nature of the Lewis acid used to mediate the reaction.

Titanium-Mediated Aldol Reactions: Titanium tetrachloride (TiCl4) is a commonly used Lewis acid in aldol reactions. Studies on the TiCl4-mediated aldol reactions of the analogous (S)-2-benzyloxy-3-pentanone have demonstrated that high diastereoselectivity can be achieved. organic-chemistry.org The addition of Lewis bases like tetrahydrofuran (B95107) (THF) can dramatically improve the diastereomeric ratio, favoring the formation of syn-aldol products. organic-chemistry.org This is attributed to the coordination of the Lewis base to the titanium center, which influences the aggregation state of the enolate and the geometry of the transition state. organic-chemistry.org Computational studies on TiCl4-promoted reactions have highlighted the importance of the enolate geometry in determining the syn/anti selectivity of the aldol product. nih.govacs.org

Boron-Mediated Aldol Reactions: Boron enolates are also widely used to achieve high levels of stereocontrol in aldol reactions. The stereochemical outcome is generally predictable based on the enolate geometry, with (Z)-enolates typically affording syn-aldol products and (E)-enolates giving anti-aldol products, often rationalized by chair-like transition state models. core.ac.uknih.gov The chiral ligands on the boron atom can further enhance the diastereoselectivity. cam.ac.uk In reactions of chiral α-hydroxy ketones, the protecting group on the hydroxyl moiety can significantly influence the stereochemical outcome of boron-mediated aldol reactions. thieme-connect.de

| Lewis Acid | Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |

| TiCl4 / THF | Isobutyraldehyde | >95:5 | organic-chemistry.org |

| Bu2BOTf / Et3N | Benzaldehyde | >98:2 (for similar systems) | thieme-connect.de |

| c-Hex2BCl / Et3N | Propionaldehyde | 3:97 (for similar systems) | thieme-connect.de |

Influence on Nucleophilic Additions and Substitutions

The stereocenter in this compound exerts a significant influence on the outcome of nucleophilic addition and substitution reactions. The chiral environment dictates the facial selectivity of the attack on the carbonyl carbon, leading to the preferential formation of one diastereomer over the other.

In nucleophilic additions to chiral carbonyl compounds, the relative energies of the diastereomeric transition states determine the product distribution. Models such as the Felkin-Anh and Cram chelation models are often invoked to explain the observed stereoselectivities. walisongo.ac.idnih.gov The presence of a chelating group, such as a hydroxyl or alkoxy group at the α-position, can lead to the formation of a rigid cyclic transition state with a metal cation, thereby enhancing stereocontrol. nih.gov While the benzoate group in this compound is not typically considered a strongly chelating group in the same manner as a free hydroxyl, its carbonyl oxygen could potentially interact with certain Lewis acids, influencing the conformational preference of the transition state.

In SN2 reactions at a chiral center, inversion of configuration is the general rule. thieme-connect.de While not directly applicable to the carbonyl carbon, if a reaction were to involve substitution at the C2 position, the stereochemistry of the starting material would be critical in determining the stereochemistry of the product.

Catalytic Cycle Analysis

Understanding the catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient and selective catalysts. For reactions involving this compound, the catalytic cycle would depend on the specific transformation being carried out.

In the case of an enantioselective nucleophilic addition to the carbonyl group, a general catalytic cycle involving a chiral Lewis acid can be proposed. The cycle would typically begin with the coordination of the Lewis acid to the carbonyl oxygen of this compound, activating it towards nucleophilic attack. The chiral ligands on the Lewis acid would then create a chiral environment, directing the nucleophile to attack one face of the carbonyl preferentially. After the C-C bond formation, the product-catalyst complex would dissociate to release the product and regenerate the active catalyst.

For instance, in a copper-catalyzed asymmetric addition of a nucleophile to a ketone, the catalytic cycle may involve the formation of a chiral copper-nucleophile complex. thieme-connect.com This complex then reacts with the ketone, and subsequent steps lead to the formation of the chiral alcohol product and regeneration of the copper catalyst. thieme-connect.com Similarly, in zinc-catalyzed enantioselective amination of ketones, a proposed catalytic cycle involves the deprotonation of the ketone by a dinuclear zinc catalyst, followed by coordination of the electrophile and subsequent C-N bond formation. rsc.org

The efficiency and stereoselectivity of such catalytic cycles are influenced by factors such as the nature of the catalyst, the solvent, the temperature, and the specific substrates involved. Detailed kinetic and computational studies are often required to fully elucidate the elementary steps and the nature of the key intermediates and transition states within the catalytic cycle. acs.orgacs.org

Metal-Catalyzed Pathways and Intermediate Characterization

Metal catalysis is a powerful tool in organic synthesis, enabling a wide array of transformations with high efficiency and selectivity. Reactions involving this compound often employ transition metals to facilitate bond formation and cleavage.

One notable area of investigation involves the use of ruthenium catalysts. In certain contexts, nucleophilic attack of a ruthenium enolate complex on an aldehyde can lead to the formation of a ruthenium alkoxide intermediate. This intermediate can then undergo intramolecular nucleophilic addition. Subsequent β-hydride elimination from the resulting cyclic intermediate leads to the final product. thieme-connect.de

Copper-catalyzed reactions have also been explored. For instance, the α-functionalization of ketones can be achieved using copper(II) bromide. mdpi.comresearchgate.net While the specific mechanism with this compound is not detailed, analogous reactions suggest a pathway involving the formation of a copper enolate. Characterization of intermediates in such reactions can be challenging, but techniques like X-ray diffraction (XRD) have been used to identify species such as copper(I) bromide as part of the catalytic cycle. mdpi.comresearchgate.net

The table below summarizes some metal catalysts used in reactions with compounds structurally similar to this compound and the proposed general role of the metal.

| Catalyst System | General Role of Metal | Relevant Transformation |

| Ruthenium Complexes | Formation of a metal enolate to act as a nucleophile. | Aldehyde addition reactions. thieme-connect.de |

| Copper(II) Bromide | Lewis acid activation and formation of a copper enolate. | α-functionalization of ketones. mdpi.comresearchgate.net |

| Rhodium Complexes | Catalyzes dehydrocoupling reactions. | Polymer synthesis. |

| Titanocene Dichloride | Mediates pinacol (B44631) coupling reactions. | Carbon-carbon bond formation. cmu.edu |

Organocatalytic Mechanisms and Transition State Analysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a complementary strategy to metal catalysis. For chiral substrates like this compound, asymmetric organocatalysis offers a powerful method for achieving high enantioselectivity.

Pyrrolidine-based organocatalysts are known to promote reactions via enamine and iminium ion intermediates. beilstein-journals.org In a typical cycle, the ketone moiety of this compound would react with the pyrrolidine (B122466) catalyst to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophile. Subsequent hydrolysis releases the product and regenerates the catalyst. The stereochemical outcome is dictated by the structure of the catalyst, which creates a specific chiral environment around the reacting species. beilstein-journals.org

Thiourea-based catalysts, often bifunctional with a primary amine, are another important class of organocatalysts. nih.gov These catalysts can activate both the nucleophile (via enamine formation) and the electrophile (through hydrogen bonding with the thiourea (B124793) moiety). nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to analyze the transition states in these reactions. These calculations can help to elucidate the key interactions that control stereoselectivity and reactivity, such as the stabilizing effect of intramolecular hydrogen bonds. beilstein-journals.org

A proposed general mechanism for an organocatalytic reaction could involve the following steps:

Formation of a chiral enamine between the ketone and the organocatalyst.

Nucleophilic attack of the enamine on an electrophile, guided by the chiral scaffold of the catalyst.

Formation of an iminium ion intermediate.

Hydrolysis of the iminium ion to release the functionalized product and regenerate the catalyst.

Kinetic Studies and Rate Determining Steps

Kinetic studies are essential for understanding the factors that influence the speed of a reaction and for identifying the slowest, or rate-determining, step. Such information is invaluable for optimizing reaction conditions to improve yields and reduce reaction times.

While specific kinetic data for reactions of this compound are not extensively reported in the available literature, general principles from related systems can be applied. For many catalytic reactions, the rate-determining step can be the formation of the active catalyst, the reaction of the catalyst with the substrate, or the product-releasing step.

In some metal-catalyzed reactions, the turnover rate, which is a measure of the catalyst's efficiency, can be very slow, indicating a high energy barrier for the rate-determining step. For instance, in certain dehydrocoupling reactions, turnover frequencies can be as low as 1-2 turnovers per day.

In the context of multicomponent reactions, such as the Passerini reaction, the concentration of reactants can significantly affect the reaction rate. For some substrates, increasing the concentration from 0.1 M to 1 M has been shown to dramatically enhance product formation, suggesting that the rate is highly dependent on the collision frequency of the reacting species. acs.org

The table below outlines general factors that can influence the rate of reactions involving β-keto esters like this compound.

| Factor | Influence on Reaction Rate |

| Catalyst Concentration | Generally, a higher catalyst concentration leads to a faster reaction rate, up to a certain point. |

| Reactant Concentration | As observed in some multicomponent reactions, higher concentrations can significantly increase the reaction rate. acs.org |

| Temperature | Typically, increasing the temperature increases the reaction rate by providing more thermal energy to overcome the activation barrier. |

| Solvent | The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, thereby affecting the reaction rate. |

| Nature of the Catalyst | The structure and electronic properties of the catalyst play a crucial role in determining its activity and, consequently, the reaction rate. |

Further dedicated kinetic studies on reactions specifically involving this compound are needed to elucidate the precise rate-determining steps and to develop a more quantitative understanding of its reactivity.

Applications in Complex Molecule Synthesis

Use as a Chiral Building Block

As a chiral building block, (R)-3-Oxopentan-2-yl benzoate (B1203000) provides a pre-defined stereocenter that can be incorporated into a larger molecular framework, guiding the stereochemical outcome of subsequent reactions. This is particularly crucial in the synthesis of biologically active molecules where specific stereoisomers are often responsible for the desired therapeutic effects.

The total synthesis of natural products often presents significant challenges due to their complex structures and dense stereochemistry. (R)-3-Oxopentan-2-yl benzoate has proven to be a key starting material or intermediate in overcoming these hurdles.

In the synthetic efforts towards the marine natural product Madeirolide A, this compound has been utilized as a precursor. core.ac.uk Synthetic strategies have focused on the construction of the C13-C27 fragment of Madeirolide A, a complex polyketide. core.ac.uknih.gov The synthesis involves the use of (S)-3-oxopentan-2-yl benzoate, the enantiomer of the title compound, which is prepared from (S)-2-((tert-butyldimethylsilyl)oxy)pentan-3-one. core.ac.uk This intermediate undergoes an anti-aldol reaction to introduce new stereocenters, demonstrating the utility of this class of compounds in the stereocontrolled synthesis of complex fragments. core.ac.uk

A key transformation in the synthesis of a Madeirolide A fragment involved the reaction of (S)-3-oxopentan-2-yl benzoate with acrolein in the presence of dicyclohexylboron chloride and triethylamine (B128534) to yield (2S,4R,5R)-5-hydroxy-4-methyl-3-oxohept-6-en-2-yl benzoate. core.ac.uk This reaction proceeded with high diastereoselectivity, highlighting the directing effect of the chiral center in the benzoate starting material. core.ac.uk

Table 1: Key Reaction in the Synthesis of a Madeirolide A Fragment

| Reactant 1 | Reactant 2 | Reagents | Product |

| (S)-3-Oxopentan-2-yl benzoate | Acrolein | Cy2BCl, Et3N | (2S,4R,5R)-5-hydroxy-4-methyl-3-oxohept-6-en-2-yl benzoate |

This table summarizes a crucial step in the synthesis of a fragment of Madeirolide A, showcasing the use of an enantiomer of the title compound.

The total synthesis of the fungal metabolites Curvicollides A–C and Fusaequisin A has also benefited from the use of this compound. iucr.orgiucr.orgresearchgate.net Specifically, it serves as a precursor to the "western" aldol (B89426) portion of these natural products. iucr.orgiucr.org The synthesis of a key intermediate, (2R,4S,5S)-5-hydroxy-4-methyl-3-oxohept-6-en-2-yl benzoate, was achieved through a Paterson aldol reaction. iucr.orgiucr.org In this reaction, the (E)-configured boron enolate of this compound was generated using chlorodicyclohexylborane (B1586884) and triethylamine, which then reacted with acrolein as the electrophile. iucr.orgiucr.org This transformation proceeded in high yield (80%) and with excellent diastereoselectivity (dr > 95:5). iucr.orgiucr.org The resulting product is a versatile building block for the synthesis of the western side chains of the Curvicollides. iucr.orgiucr.org

Table 2: Paterson Aldol Reaction for Curvicollide and Fusaequisin A Synthesis

| Starting Material | Reagents | Electrophile | Product | Yield | Diastereomeric Ratio (dr) |

| This compound | c-Hex2BCl, Et3N | Acrolein | (2R,4S,5S)-5-Hydroxy-4-methyl-3-oxohept-6-en-2-yl benzoate | 80% | > 95:5 |

This table details the highly selective Paterson aldol reaction used to construct a key fragment for the synthesis of Curvicollides and Fusaequisin A.

Beyond natural product synthesis, chiral building blocks like this compound are valuable in medicinal chemistry for the creation of novel molecular scaffolds. enamine.netontosight.ai The development of new drugs increasingly relies on the use of such chiral compounds to optimize interactions with biological targets, which are themselves chiral. enamine.net While specific examples detailing the direct use of this compound in publicly documented medicinal chemistry scaffolds are not prevalent in the searched literature, its classification as a chiral building block and a ketone ester suggests its potential utility in this area. bldpharm.combldpharm.com The principles of asymmetric synthesis and the use of chiral pools are fundamental to modern drug discovery. enamine.net

Precursor in Natural Product Total Synthesis

Derivatization and Functional Group Interconversions

The chemical structure of this compound, featuring a ketone, an ester, and a chiral center, allows for a range of derivatizations and functional group interconversions. These modifications can be used to extend the chiral molecule and introduce new functionalities for further synthetic manipulations.

The benzoylated α-hydroxy ketone moiety and the vinyl group (in its aldol adducts) can be orthogonally transformed into a variety of other functional groups. iucr.orgiucr.org This allows for the facile expansion of the chiral molecule in multiple directions. iucr.orgiucr.org For instance, the ketone can be reduced or undergo further aldol reactions, while the benzoate ester can be hydrolyzed to reveal a secondary alcohol. This alcohol can then be used for further coupling reactions or functional group manipulations. The ability to perform these transformations selectively is a key advantage in the synthesis of complex molecules.

Advanced Spectroscopic and Analytical Research Methodologies

Chiral Analysis and Enantiomeric Purity Determination

Determining the enantiomeric excess (ee) is a critical step to evaluate the effectiveness of an asymmetric synthesis. Various chromatographic and spectroscopic methods are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for separating enantiomers and quantifying enantiomeric purity. The principle lies in the differential interaction between the two enantiomers and the chiral environment of the stationary phase, leading to different retention times.

For compounds structurally similar to (R)-3-Oxopentan-2-yl benzoate (B1203000), polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective. For instance, a Daicel Chiralpak IC column, which falls into this category, has been successfully used for the analysis of related chiral compounds. rsc.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP. The choice of mobile phase, typically a mixture of alkanes like hexane (B92381) and an alcohol such as isopropanol, is crucial for achieving optimal resolution between the enantiomeric peaks. The enantiomeric excess is determined by integrating the peak areas of the two enantiomers.

Gas Chromatography (GC) with chiral columns is another powerful technique for the separation of volatile enantiomers. gcms.cz This method relies on chiral stationary phases, often based on derivatized cyclodextrins, which are capable of forming diastereomeric inclusion complexes with the enantiomers. gcms.czelementlabsolutions.com The stability of these complexes differs between the (R) and (S) enantiomers, resulting in different elution times from the column. gcms.cz

For a compound like (R)-3-Oxopentan-2-yl benzoate, which possesses moderate volatility, GC analysis on a chiral column, such as one with a permethylated β-cyclodextrin phase, would be a suitable approach. gcms.cz The selection of the specific cyclodextrin (B1172386) derivative and the temperature program are critical parameters that must be optimized to achieve baseline separation of the enantiomers. gcms.cz This technique offers high resolution and sensitivity, making it ideal for the accurate determination of enantiomeric excess in samples where the compound is present in low concentrations.

Raman Optical Activity (ROA) is a chiroptical spectroscopic technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized incident light. mdpi.comchimia.ch The resulting ROA spectrum contains positive and negative bands that are highly sensitive to the molecule's three-dimensional structure, providing a unique fingerprint for each enantiomer. chimia.ch

The determination of enantiomeric excess using ROA is based on the principle that the magnitude of the ROA signal is directly proportional to the excess of one enantiomer over the other. mdpi.comresearchgate.net A racemic mixture will produce no ROA signal, while an enantiopure sample will show the maximum intensity. researchgate.net By creating a calibration curve with samples of known enantiomeric ratios, the enantiomeric excess of an unknown sample can be accurately determined. mdpi.com This non-destructive method can be particularly useful for in-situ reaction monitoring and for samples in aqueous solution. mdpi.comresearchgate.net While specific ROA studies on this compound are not prevalent, the technique holds significant potential for its analysis, offering a detailed stereochemical insight that is complementary to chromatographic methods. cas.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is one of the most powerful tools for elucidating molecular structures. While standard NMR is "blind" to chirality, advanced techniques and the use of chiral auxiliaries can provide detailed information about the relative and absolute stereochemistry of a molecule. ipb.ptnumberanalytics.comlongdom.org

One-dimensional (1D) ¹H NMR provides essential information about the chemical environment of protons in a molecule. In the case of the enantiomer, (S)-3-oxopentan-2-yl benzoate, specific chemical shifts and coupling constants have been reported. core.ac.uk

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ph-H (ortho) | 8.12 – 8.03 | m | |

| Ph-H (para) | 7.63 – 7.56 | m | |

| Ph-H (meta) | 7.51 – 7.41 | m | |

| H2 | 5.36 | q | 7.0 |

| H4' | 2.66 | dq | 18.3, 7.3 |

| H4'' | 2.53 | dq | 18.3, 7.3 |

| H1 | 1.53 | d | 7.1 |

| H5 | 1.10 | t | 7.3 |

This data is for the (S)-enantiomer but is representative for the (R)-enantiomer as enantiomers have identical NMR spectra in an achiral solvent. core.ac.uk

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and determining the relative stereochemistry.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. researchgate.net For this compound, COSY would show correlations between H2 and H1, and between the diastereotopic H4 protons and the H5 protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons, aiding in the assignment of the ¹³C NMR spectrum. ipb.ptnumberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the molecular skeleton. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is paramount for determining relative stereochemistry by identifying protons that are close in space, irrespective of their through-bond connectivity. ipb.ptnumberanalytics.comlibretexts.org For cyclic or conformationally restricted molecules, NOESY can reveal through-space correlations that define the spatial arrangement of substituents. While this compound is acyclic, preferred conformations might be studied using NOESY to understand spatial proximities.

To determine the absolute configuration and enantiomeric excess using NMR, chiral derivatizing agents (CDAs) are employed. researchgate.net A CDA reacts with the analyte to form a pair of diastereomers, which, unlike enantiomers, have distinct NMR spectra. unipi.itresearchgate.net

For this compound, derivatization could be approached in two ways:

Reaction at the Ketone : The ketone functional group can be reacted with a chiral hydrazine (B178648) or a similar reagent to form diastereomeric hydrazones. The differences in the chemical shifts of the protons near the newly formed stereocenter in the NMR spectra of the two diastereomers can be analyzed.

Reduction and Derivatization : A more common approach involves the stereoselective reduction of the ketone at C3 to produce a secondary alcohol. This diastereomeric mixture of alcohols can then be esterified with a chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or 2-methoxy-2-(1-naphthyl)propionic acid. tcichemicals.comdoi.org The resulting diastereomeric esters will exhibit different ¹H NMR chemical shifts, particularly for the protons alpha to the newly formed ester linkage. By analyzing the chemical shift differences (Δδ = δS - δR), the absolute configuration of the alcohol, and by extension the original ketone, can be determined based on established models of the CDA's conformational preferences. tcichemicals.com

This methodology provides a robust and widely applied solution for the stereochemical assignment of chiral alcohols and ketones via NMR spectroscopy. researchgate.netresearchgate.net

Mass Spectrometry for Mechanistic and Isotopic Labeling Studies

Mass spectrometry serves as a cornerstone in the structural elucidation and mechanistic investigation of organic compounds such as this compound. This analytical technique provides critical information on the molecular weight and fragmentation behavior of molecules, which is instrumental in confirming their identity and understanding their chemical transformations.

Fragmentation Pattern Analysis for Structural Features

The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₁₂H₁₄O₃, 206.24 g/mol ). Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the ketone carbonyl group, leading to the loss of an ethyl radical (•CH₂CH₃) or an acetyl radical (•COCH₃).

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Cleavage of the ester bond , which can occur in two primary ways:

Loss of the benzoyloxy group (C₆H₅COO•) or the formation of the benzoyl cation (C₆H₅CO⁺, m/z 105). The benzoyl cation is often a prominent peak in the mass spectra of benzoates and can further fragment to the phenyl cation (C₆H₅⁺, m/z 77) by losing a neutral carbon monoxide molecule.

Loss of the 3-oxopentan-2-yl group as a radical, leaving a protonated benzoic acid ion or related fragments.

The analysis of these characteristic fragments allows for the unambiguous identification of the compound's core structure. libretexts.orgnist.gov Comparative analysis with the mass spectra of related compounds, such as 4-oxopentan-2-yl benzoate, aids in confirming these fragmentation assignments. caltech.edu

| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 206 | [C₁₂H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 122 | [C₆H₅COOH]⁺ | Protonated Benzoic Acid |

| 105 | [C₆H₅CO]⁺ | Benzoyl Cation |

| 77 | [C₆H₅]⁺ | Phenyl Cation (from loss of CO from m/z 105) |

| 85 | [C₅H₉O]⁺ | Acylium ion from cleavage of the ester oxygen-carbon bond |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation in Synthetic Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of newly synthesized compounds with high precision. In the context of synthesizing this compound or its enantiomer, HRMS provides unambiguous evidence of the correct product formation by measuring the mass-to-charge ratio to several decimal places.

For instance, in a study aimed at the total synthesis of Madeirolide A, the enantiomer, (S)-3-oxopentan-2-yl benzoate, was prepared as a key intermediate. core.ac.uk Its identity was confirmed using HRMS. The technique can differentiate between compounds with the same nominal mass but different elemental formulas, a crucial step in verifying the outcome of a chemical reaction.

The theoretical exact mass of this compound (C₁₂H₁₄O₃) can be calculated with high precision. Experimental determination of this mass via HRMS, typically using electrospray ionization (ESI) or electron ionization (EI), must fall within a narrow tolerance (usually < 5 ppm) of the calculated value to be considered a positive identification.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₄O₃ | - |

| Calculated Exact Mass ([M+H]⁺) | 207.1021 | mdpi.com |

| Calculated Exact Mass ([M+Na]⁺) | 229.0841 | umich.edu |

| Observed Mass | Typically within ± 0.0005 Da of the calculated value | caltech.educore.ac.uk |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. springernature.com While obtaining suitable crystals of this compound itself for X-ray diffraction can be challenging, its absolute configuration can be unequivocally confirmed through the crystallographic analysis of its derivatives.

In the course of a total synthesis of curvicollides A–C and fusaequisin A, a derivative, (2R,4S,5S)-5-Hydroxy-4-methyl-3-oxohept-6-en-2-yl benzoate, was synthesized starting from enantiomerically pure this compound. researchgate.net The crystal structure of this derivative was determined, which in turn confirmed the absolute (R) configuration of the starting material.

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering), which is most effective when the crystal is irradiated with X-rays of a suitable wavelength (e.g., Cu Kα radiation) that can interact with the electron clouds of the atoms present. encyclopedia.pubresearchgate.net This interaction creates small, but measurable, differences between the intensities of Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)). nih.gov

The analysis of these intensity differences allows for the calculation of the Flack parameter. nih.gov A Flack parameter value close to zero for a given enantiomeric model confirms that the assigned absolute configuration is correct. In the study of the derivative of this compound, the Flack parameter was determined to be 0.02 (6), providing a definitive confirmation of the molecule's absolute structure and, by extension, the (R)-configuration of the chiral center in the parent benzoate. researchgate.net

| Parameter | Reported Value | Reference |

|---|---|---|

| Compound | (2R,4S,5S)-5-Hydroxy-4-methyl-3-oxohept-6-en-2-yl benzoate | researchgate.net |

| Starting Material | This compound | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | researchgate.net |

| Radiation Source | Cu Kα | researchgate.net |

| Flack Parameter | 0.02 (6) | researchgate.net |

Theoretical and Computational Chemistry Studies

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and reactivity of (R)-3-Oxopentan-2-yl benzoate (B1203000) are governed by a delicate interplay of steric and electronic effects. Conformational analysis aims to identify the most stable arrangements of the molecule (conformers) and the energy barriers between them.

Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and stability, are crucial in determining the preferred conformations. wikipedia.org Key stereoelectronic interactions in (R)-3-Oxopentan-2-yl benzoate likely include:

Hyperconjugation: Interactions between filled bonding orbitals (e.g., C-H or C-C bonds) and adjacent empty antibonding orbitals (e.g., the π* orbital of the carbonyl group). These interactions stabilize conformations where the orbitals are properly aligned.

Dipole-Dipole Interactions: The molecule possesses several polar bonds, notably the C=O and C-O bonds of the ketone and ester functionalities. The minimization of repulsive dipole-dipole interactions and the maximization of attractive ones will influence the rotational preferences around the single bonds.

Anomeric Effects: While classical anomeric effects are associated with cyclic systems containing heteroatoms, related orbital interactions between the lone pairs of the ester oxygen atoms and the antibonding orbitals of adjacent bonds can also influence the conformation of the benzoate group. wikipedia.org

Computational methods, such as molecular mechanics and quantum mechanical calculations, can be employed to map the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of low-energy conformers and the quantification of the energy differences between them.

Density Functional Theory (DFT) Calculations on Reaction Pathways

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions, offering a good balance between accuracy and computational cost. scirp.org For this compound, DFT calculations can provide detailed insights into its reactivity, particularly in reactions involving the carbonyl group or the chiral center.

Transition State Characterization and Energy Barriers

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state. DFT calculations can be used to locate the geometry of the transition state and to calculate its energy. scirp.org This information is critical for understanding the kinetics of a reaction, as the energy difference between the reactants and the transition state (the activation energy or energy barrier) determines the reaction rate.

For instance, in the nucleophilic addition to the carbonyl group of this compound, DFT can be used to model the approach of the nucleophile and to identify the transition state structure. By calculating the energies of the reactants, transition state, and products, the reaction's energy profile can be constructed. This allows for the determination of whether the reaction is kinetically favorable and whether it is exothermic or endothermic. scirp.org

Prediction of Enantioselectivity and Diastereoselectivity

A key challenge in asymmetric synthesis is predicting and controlling the stereochemical outcome of a reaction. DFT calculations can be a powerful tool in this regard. nih.govrsc.org In reactions involving this compound, such as its use in an aldol (B89426) reaction to form a new stereocenter, DFT can be used to model the different possible transition states leading to the various stereoisomeric products. iucr.orgiucr.orgresearchgate.net

By comparing the calculated energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. The lower the energy of a particular transition state, the faster the reaction pathway leading to the corresponding product, and thus the higher the predicted diastereoselectivity. Similarly, in reactions where a new chiral center is created with a specific handedness, the energy difference between the transition states leading to the (R) and (S) enantiomers can be used to predict the enantiomeric excess (ee) of the reaction. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Catalyst Interactions

While DFT calculations are excellent for studying individual molecules and reaction steps, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules in a more complex environment, such as in solution or in the presence of a catalyst. researchgate.netsemanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their movements to be tracked over time.

For this compound, MD simulations can be used to:

Study Solvent Effects: The conformation and reactivity of a molecule can be significantly influenced by the surrounding solvent molecules. MD simulations can explicitly model the interactions between this compound and solvent molecules, providing insights into how the solvent affects its conformational equilibrium and the energy barriers of reactions.

Investigate Catalyst Interactions: In a catalyzed reaction, the catalyst and substrate come together to form a complex. MD simulations can be used to study the binding of this compound to a catalyst, identifying the key interactions that hold the complex together and that are responsible for the catalytic activity and selectivity. researchgate.net This is particularly valuable for understanding enzyme-catalyzed reactions or reactions involving complex organometallic catalysts.

Quantitative Structure-Activity Relationships (QSAR) for Related Chiral Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. nih.govresearchgate.nettandfonline.comnih.gov In the context of chiral molecules like this compound, QSAR can be a valuable tool for designing new compounds with desired properties.

A QSAR study on a series of chiral ketones related to this compound would typically involve the following steps:

Data Set Generation: A set of structurally related chiral ketones is synthesized, and their biological activity (e.g., enzyme inhibition) or a specific chemical property (e.g., enantioselectivity in a particular reaction) is measured.

Descriptor Calculation: For each molecule in the data set, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as steric properties (e.g., molecular volume, surface area), electronic properties (e.g., partial charges, dipole moment), and topological properties (e.g., connectivity indices). researchgate.net

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that relates the calculated descriptors to the measured activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is assessed using statistical validation techniques.

Future Research Directions and Perspectives

Exploration of New Catalytic Systems for Enhanced Stereoselectivity

Catalysis plays a pivotal role in the asymmetric synthesis of chiral molecules. The pursuit of new and more effective catalytic systems for the synthesis of (R)-3-Oxopentan-2-yl benzoate (B1203000) is a critical area of future research. This includes the design and synthesis of novel chiral ligands and catalysts that can achieve higher levels of stereocontrol. harvard.edu For instance, the development of chiral phosphine (B1218219) ligands for copper-catalyzed reactions has shown promise in similar asymmetric transformations. beilstein-journals.org Furthermore, exploring different classes of catalysts, such as organocatalysts and metal-organic frameworks, could lead to breakthroughs in achieving near-perfect enantioselectivity under milder reaction conditions. The systematic screening of catalyst libraries, aided by high-throughput experimentation, will be instrumental in identifying optimal catalytic systems. mdpi.com

Expansion of Applications as a Chiral Building Block in Emerging Fields

While (R)-3-Oxopentan-2-yl benzoate has already demonstrated its value in the synthesis of natural products and biologically active molecules, there is considerable scope for expanding its applications into emerging fields. researchgate.netcore.ac.uk Future research should explore its use as a chiral building block in the development of new pharmaceuticals, agrochemicals, and advanced materials. For example, its incorporation into peptidomimetic scaffolds could lead to the discovery of highly selective kinase inhibitors. researchgate.net The unique stereochemical and functional group combination in this compound makes it an attractive starting material for the synthesis of complex molecular architectures with novel properties.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. In the context of this compound, these technologies can be employed to predict the outcomes of reactions, including yield and stereoselectivity, with a high degree of accuracy. ijsetpub.comeurekalert.org By training ML models on large datasets of chemical reactions, researchers can identify the key factors that influence the stereochemical outcome. ijsetpub.comijsea.com This predictive power will enable the in-silico design of optimal synthetic routes and reaction conditions, significantly reducing the time and resources required for experimental work. mdpi.com Furthermore, AI can assist in the discovery of entirely new reactions and catalysts for the synthesis of this and other chiral compounds. eurekalert.org

Advanced Analytical Techniques for Real-time Reaction Monitoring of Stereochemical Outcomes

The ability to monitor the stereochemical progress of a reaction in real-time is crucial for optimizing reaction conditions and ensuring the desired enantiomeric purity of the product. Future research will focus on the development and application of advanced analytical techniques for this purpose. Techniques such as in-situ NMR spectroscopy and chiral chromatography coupled with mass spectrometry can provide real-time data on the formation of stereoisomers. acs.org This information allows for dynamic adjustments to reaction parameters to maximize the yield of the desired (R)-enantiomer. The development of more sensitive and rapid analytical methods will be essential for implementing closed-loop, automated synthesis platforms where real-time feedback controls the reaction progress.

Q & A

Basic Research Questions

Q. How can the stereochemical purity of (R)-3-Oxopentan-2-yl benzoate be validated during synthesis?

- Methodological Answer : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) to separate enantiomers. Confirm retention times against a racemic standard and quantify enantiomeric excess (ee) via integration . Pair this with -NMR analysis using chiral shift reagents (e.g., Eu(hfc)) to resolve diastereomeric splitting in key proton signals (e.g., the ester carbonyl or oxo group protons) .

Q. What experimental conditions optimize the hydrolysis of this compound to study its reactivity?

- Methodological Answer : Conduct pH-dependent kinetic studies in buffered aqueous solutions (e.g., pH 2–12) at controlled temperatures (25–60°C). Monitor reaction progress via UV-Vis spectroscopy (λ = 240–260 nm for benzoate release) or LC-MS to track intermediates. Compare pseudo-first-order rate constants () to identify catalytic or inhibitory effects of buffers .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

- Methodological Answer : Screen solvents (e.g., ethyl acetate/hexane, acetone/water) using vapor diffusion or slow evaporation. Refine crystal parameters via SHELXL-2018, focusing on anisotropic displacement parameters for the oxo and benzoate groups. Validate hydrogen bonding and stereochemistry using Olex2 or Mercury .

Advanced Research Questions

Q. What computational methods are suitable for modeling the reaction pathways of this compound in nucleophilic acyl substitution?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d,p) level to map potential energy surfaces. Analyze transition states for acyl-oxygen vs. alkyl-oxygen cleavage pathways. Compare Mulliken charges on the carbonyl carbon to experimental -NMR shifts for validation .

Q. How can contradictions in spectroscopic data (e.g., conflicting NOE correlations) be resolved for this compound?

- Methodological Answer : Re-examine - NOESY and ROESY spectra at varying mixing times (50–300 ms) to distinguish through-space interactions from spin diffusion. Cross-validate with variable-temperature NMR to assess conformational flexibility of the oxopentane backbone .

Q. What strategies mitigate racemization during derivatization of this compound for bioactivity assays?

- Methodological Answer : Use low-temperature (0–5°C) reaction conditions with non-nucleophilic bases (e.g., DIPEA) for acylations. Monitor ee stability via time-point chiral HPLC sampling. Employ protecting groups (e.g., TBS ethers) for sensitive stereocenters during functional group transformations .

Q. How do solvent polarity and Lewis acidity influence the compound’s keto-enol tautomerism?

- Methodological Answer : Perform -NMR titrations in solvents of varying polarity (e.g., DMSO, CDCl, THF-d) and with added Lewis acids (e.g., ZnCl). Quantify tautomeric equilibrium constants () by integrating enol (δ = 10–12 ppm) and keto (δ = 2–3 ppm) proton signals .

Data Analysis and Interpretation

Q. How should discrepancies between computational and experimental dipole moments be addressed?

- Methodological Answer : Re-optimize gas-phase DFT geometries with dispersion corrections (e.g., D3BJ) and compare to solution-phase experimental data from dielectric constant measurements. Account for solvent effects using the polarizable continuum model (PCM) .

Q. What statistical approaches validate reproducibility in synthetic yields across multiple batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.